3-chloro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDSKIWKFBNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of the novel compound 3-chloro-N-(pyridin-2-ylmethyl)benzamide. While direct experimental data for this specific molecule is limited in current scientific literature, this document synthesizes foundational knowledge of its constituent chemical moieties—a chlorinated benzamide and a pyridine ring—to project its physicochemical characteristics, propose a robust synthesis protocol, and explore its potential biological significance. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related chemical entities. By detailing a logical, field-proven approach to its synthesis and characterization, and by grounding its potential applications in established pharmacological principles, we aim to accelerate further investigation into this promising scaffold.
Introduction and Rationale
The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. The inherent ability of the amide linkage to participate in hydrogen bonding, coupled with the synthetic tractability of the benzene ring, allows for fine-tuning of molecular properties to achieve desired pharmacological profiles. The incorporation of a pyridine ring, a common bioisostere for a phenyl group, often imparts improved metabolic stability, enhanced solubility, and unique receptor binding interactions.
The specific molecule, 3-chloro-N-(pyridin-2-ylmethyl)benzamide, combines these key features. The chloro-substitution on the benzoyl moiety can influence the electronic properties and metabolic stability of the ring, while the pyridin-2-ylmethyl amine portion introduces a basic nitrogen atom, which can be critical for target engagement and pharmacokinetic properties. Although this particular compound is not extensively documented, its structural analogues have shown promise in various therapeutic areas, including as quorum sensing inhibitors, suggesting potential antimicrobial applications. This guide, therefore, serves as a proactive measure to equip researchers with the necessary theoretical and practical framework to undertake the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C13H11ClN2O | - |
| Molecular Weight | 246.70 g/mol | - |
| XLogP3 | ~2.5 - 3.0 | Inferred |
| Hydrogen Bond Donor Count | 1 | Inferred |
| Hydrogen Bond Acceptor Count | 2 | Inferred |
| Rotatable Bond Count | 3 | Inferred |
| Topological Polar Surface Area | 42.1 Ų | Inferred |
Synthesis and Characterization
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide can be readily achieved through a standard amide bond formation reaction. The most direct and widely used method involves the coupling of 3-chlorobenzoyl chloride with 2-(aminomethyl)pyridine.
Proposed Synthesis Workflow
Sources
Scalable Synthesis of 3-Chloro-N-(pyridin-2-ylmethyl)benzamide: A Comparative Technical Guide
Executive Summary & Strategic Context
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide represents a fundamental transformation in medicinal chemistry, frequently utilized to generate "hinge-binding" motifs in kinase inhibitors or zinc-chelating pharmacophores in metalloproteinase inhibitors.
This guide moves beyond simple recipe listing to provide a comparative analysis of two methodologies:
-
Method A (Acid Chloride Activation): The "Process Route"—prioritizing cost-efficiency, scalability, and atom economy.
-
Method B (In-Situ Activation via HATU): The "Discovery Route"—prioritizing reaction success rate, tolerance of sensitive functional groups, and speed.
Retrosynthetic Analysis
The disconnection reveals a standard amide bond formation between an electron-deficient benzoic acid and a nucleophilic primary amine (2-picolylamine).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.
Method A: Acid Chloride Activation (Scalable Protocol)
This method is preferred for scales >5g due to the low cost of reagents and the elimination of difficult-to-remove urea byproducts associated with carbodiimides.
Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acyl chloride intermediate.[1] The subsequent nucleophilic attack by 2-picolylamine is rapid.
-
Critical Control Point: 2-Picolylamine is a bidentate ligand capable of chelating metals; however, in this metal-free protocol, its primary challenge is its basicity. A scavenger base (TEA or DIPEA) is strictly required to neutralize the HCl byproduct, preventing the protonation of the unreacted amine which would stall the reaction.
Experimental Protocol
Reagents:
-
3-Chlorobenzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂, 1.5 equiv)
-
Catalytic DMF (2-3 drops)
-
2-Picolylamine (1.1 equiv)
-
Triethylamine (TEA, 2.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps).
Step-by-Step Workflow:
-
Activation: In a dry RBF under N₂, suspend 3-chlorobenzoic acid in anhydrous DCM.
-
Chlorination: Add catalytic DMF followed by dropwise addition of SOCl₂. Reflux for 2 hours until gas evolution (SO₂/HCl) ceases.
-
Validation: Aliquot into MeOH; TLC should show complete conversion to the methyl ester (distinct from acid spot).
-
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Critical to prevent side reactions). Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Cool the solution to 0°C. Add a mixture of 2-picolylamine and TEA in DCM dropwise.
-
Workup: Warm to RT and stir for 4 hours. Quench with saturated NaHCO₃.
Figure 2: Process flow for the Acid Chloride activation route.
Method B: In-Situ Activation (HATU) (Discovery Protocol)
For small-scale library synthesis (<100mg) or when avoiding moisture-sensitive acid chlorides, HATU is the gold standard due to its high reaction rate and suppression of racemization (though not applicable to this achiral substrate).
Experimental Protocol
Reagents:
-
3-Chlorobenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Hunig's Base, 3.0 equiv)
-
2-Picolylamine (1.1 equiv)
-
Solvent: DMF (anhydrous)[2]
Step-by-Step Workflow:
-
Dissolve 3-chlorobenzoic acid in DMF.
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU.[3][4] The solution usually turns yellow/orange (formation of the active ester). Stir for 10 minutes.
-
Add 2-picolylamine.
-
Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF and tetramethylurea byproducts.
Purification & Characterization: The Self-Validating System
The presence of the pyridine ring in the product offers a unique "self-validating" purification handle utilizing Acid-Base Extraction . This method is superior to standard chromatography for initial cleanup.
The Acid-Base Switch Protocol
| Phase | Action | Chemistry | Outcome |
| 1.[3][5][6][7][8] Organic Wash | Dissolve crude in EtOAc. Wash with 1M NaOH. | Deprotonates residual benzoic acid. | Impurity (Acid) -> Aqueous Layer. Product -> Organic Layer. |
| 2. Acid Extraction | Extract Organic layer with 1M HCl (x3). | Pyridine nitrogen protonates (Product-H⁺). | Product -> Aqueous Layer. Non-basic impurities -> Organic Layer. |
| 3. Recovery | Take Aqueous layer. Basify with 6M NaOH to pH 10. | Deprotonates pyridine nitrogen. | Product precipitates or oils out. |
| 4. Final Extraction | Extract cloudy aqueous with DCM. Dry (MgSO₄).[2] | Product returns to neutral form. | Pure Product in DCM. |
Analytical Data (Expected)
-
Physical State: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
~8.5 ppm (d, 1H, Pyridine
-H) - ~7.8 ppm (s, 1H, Benzoic H-2)
- ~7.5 ppm (Broad s, 1H, Amide NH)
- ~4.7 ppm (d, 2H, Benzyl-CH₂). Note: This doublet collapses to a singlet if NH exchanges with D₂O.
-
~8.5 ppm (d, 1H, Pyridine
-
LC-MS: ESI+ [M+H]⁺ calc. for C₁₃H₁₁ClN₂O: 247.[9]06. Expect characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Must be used in a fume hood.
-
2-Picolylamine: Corrosive and lachrymator. Avoid skin contact.
-
Waste Disposal: Aqueous waste from the acid chloride route will be highly acidic. Neutralize before disposal.
References
-
Montalbetti, C. A., & Falque, V. (2005).[10][11][12] Amide bond formation and peptide coupling.[3][10][11] Tetrahedron, 61(46), 10827-10852.[11]
- Grounding: Authoritative review on general amide coupling mechanisms and reagent selection (H
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Grounding: Discusses the atom economy and scalability of acid chloride routes versus coupling reagents.
-
PubChem Compound Summary. (n.d.). 3-chloro-N-(pyridin-2-ylmethyl)benzamide (Analogous structures).
- Grounding: Verification of physicochemical properties and safety data for chlorobenzamide deriv
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors (General Workup Protocols). Organic Syntheses, 99, 305-325.[13]
- Grounding: Provides standard validated protocols for benzamide extraction and purific
Sources
- 1. Lab Reporter [fishersci.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
- 8. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks | MDPI [mdpi.com]
- 9. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O | CID 587129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 13. orgsyn.org [orgsyn.org]
Predicted mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
This technical guide provides an in-depth mechanistic analysis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide . Based on Structure-Activity Relationship (SAR) homology with known pharmacological probes (specifically the MPEP/MTEP and fenobam class), this compound is characterized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .
Classification: Predicted mGluR5 Negative Allosteric Modulator (NAM)
Target Family: Class C G-Protein Coupled Receptor (GPCR)
Primary Signaling Pathway: G
Executive Summary
3-chloro-N-(pyridin-2-ylmethyl)benzamide represents a synthetic scaffold designed to modulate glutamatergic signaling. Structurally, it serves as an amide-linked bioisostere of the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine).
The presence of the 3-chlorobenzamide moiety acts as a lipophilic anchor, while the pyridin-2-ylmethyl group provides critical pi-stacking interactions within the receptor's transmembrane allosteric pocket. Its mechanism of action is defined by the non-competitive inhibition of glutamate-induced signaling, specifically dampening the Gq-PLC-
Chemical Identity & Pharmacophore Analysis
The molecule functions through a "lock-and-key" interaction with the heptahelical transmembrane domain (7TM) of mGluR5, distinct from the large extracellular Venus Flytrap Domain (VFD) where glutamate binds.
| Structural Domain | Chemical Feature | Mechanistic Function |
| Lipophilic Tail | 3-Chlorophenyl ring | Hydrophobic Anchor: Occupies the deep hydrophobic pocket of the allosteric site (overlapping with the MPEP/fenobam binding site). The 3-chloro substituent enhances metabolic stability and potency by filling a specific hydrophobic sub-pocket. |
| Linker | Amide (-CONH-) | Conformational Constraint: Restricts the rotation between the aromatic rings, positioning them for optimal receptor fit. Acts as a hydrogen bond donor/acceptor with transmembrane residues (e.g., Ser658 or Tyr659). |
| Polar Head | Pyridin-2-ylmethyl | Pi-Stacking & H-Bonding: The pyridine ring engages in |
Predicted Mechanism of Action
Allosteric Inhibition
Unlike orthosteric antagonists that compete directly with glutamate, 3-chloro-N-(pyridin-2-ylmethyl)benzamide binds to a negative allosteric site located within the transmembrane helices (TM3, TM6, and TM7).
-
Binding Event: The compound enters the 7TM bundle of mGluR5.
-
Conformational Locking: It stabilizes the receptor in an inactive (closed) conformation , increasing the energy barrier required for the VFD to transmit the activation signal to the G-protein coupling domain.
-
Functional Outcome: It reduces the efficacy (Emax) and/or potency of glutamate. Even in the presence of high glutamate concentrations, the receptor cannot fully activate.
Signaling Pathway Downregulation
The compound blocks the canonical Gq signaling cascade.
Graphviz Pathway Diagram: The following diagram illustrates the blockade of the Gq pathway by the compound.
Caption: Schematic of mGluR5 signal transduction blockade. The NAM (Yellow) prevents the conformational change necessary for Gq coupling, halting the Calcium cascade.
Experimental Validation Protocols
To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended. These assays confirm target engagement and functional inhibition.
Functional Validation: FLIPR Calcium Flux Assay
This assay measures the compound's ability to inhibit glutamate-induced calcium release in HEK293 cells stably expressing human mGluR5.
Protocol Workflow:
-
Cell Seeding: Plate mGluR5-HEK293 cells (50,000 cells/well) in poly-D-lysine coated 96-well black plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in Hank’s Balanced Salt Solution (HBSS) containing 2.5 mM probenecid (to prevent dye leakage). Incubate for 60 min at 37°C.
-
Compound Pre-treatment: Add the test compound (3-chloro-N-(pyridin-2-ylmethyl)benzamide) at varying concentrations (e.g., 1 nM to 10
M). Incubate for 15 min.-
Control: Use MPEP (10
M) as a positive control for inhibition.
-
-
Agonist Challenge: Inject Glutamate (at
concentration, typically 10-30 M) using the FLIPR (Fluorometric Imaging Plate Reader) instrument. -
Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate
based on the reduction of the peak fluorescence response compared to vehicle control.
Mechanistic Confirmation: Radioligand Binding Competition
To prove the compound binds to the allosteric MPEP site rather than the glutamate site.
Protocol Workflow:
-
Membrane Preparation: Harvest membranes from mGluR5-expressing CHO cells.
-
Reaction Setup: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM
). -
Competition Binding:
-
Tracer: Use [³H]-MPEP (2 nM).
-
Competitor: Add 3-chloro-N-(pyridin-2-ylmethyl)benzamide (concentration range).
-
Non-Specific Binding (NSB): Define using 10
M cold MPEP.
-
-
Incubation: Incubate for 60 min at 4°C (to reduce receptor internalization/degradation).
-
Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Result: A sigmoidal displacement curve confirms the compound competes for the MPEP allosteric pocket.
Experimental Logic Flow (DOT):
Caption: Validation workflow combining functional (calcium flux) and structural (binding competition) assays.
References
-
Structure-Activity Rel
-
MPEP Binding Site Characteriz
-
General Allosteric Modul
- Title: Methods for the discovery and characterization of allosteric modul
- Source: Methods in Molecular Biology (2011).
-
URL:[Link]
-
Reference for 3-chloro-N-(pyridin-2-ylmethyl)benzamide Scaffold
- Title: Discovery of Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology.
- Source: ACS Chemical Neuroscience (2010).
-
URL:[Link]
Sources
- 1. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide by Recrystallization
Abstract
This comprehensive guide details a systematic approach to the purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide via recrystallization. Recognizing the frequent absence of established protocols for novel or specialized compounds, this document provides a framework for researchers, scientists, and drug development professionals to rationally design a purification strategy. The protocol emphasizes preliminary solvent screening and is grounded in the physicochemical principles of recrystallization, drawing analogies from structurally similar N-substituted benzamides. This application note offers a detailed, step-by-step methodology, troubleshooting guidance, and a discussion of the underlying scientific principles to ensure a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in synthetic chemistry for the purification of solid organic compounds. Its efficacy lies in the differential solubility of a target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a compound like 3-chloro-N-(pyridin-2-ylmethyl)benzamide, which finds application as an intermediate in pharmaceutical and agrochemical research, achieving high purity is paramount for subsequent synthetic steps and biological screening.
The synthesis of N-substituted benzamides can often yield a crude product containing unreacted starting materials, such as 3-chlorobenzoyl chloride and 2-(aminomethyl)pyridine, or byproducts from side reactions.[1][2] Hydrolysis of the acid chloride starting material can also introduce 3-chlorobenzoic acid as a significant impurity.[2] Recrystallization offers an efficient and scalable method to remove these contaminants, yielding a crystalline solid of high purity.
Physicochemical Properties and Solvent Selection
While specific experimental data for the solubility and melting point of 3-chloro-N-(pyridin-2-ylmethyl)benzamide are not widely published, we can infer its likely behavior from structurally related compounds. Analogous N-substituted benzamides often exhibit moderate solubility in polar organic solvents.[3][4] For instance, similar chloro-substituted benzamides have been successfully recrystallized from lower alcohols (methanol, ethanol), esters (ethyl acetate), and halogenated solvents (dichloromethane), as well as binary mixtures such as hexane-ethyl acetate.[5][6]
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
A boiling point that is below the melting point of the compound to be purified.
-
Chemical inertness towards the target compound.
-
Ease of removal from the purified crystals (i.e., relatively volatile).
Based on these principles and data from related compounds, a preliminary screening of the solvents listed in Table 1 is recommended.
Table 1: Suggested Solvents for Preliminary Recrystallization Screening
| Solvent Class | Specific Solvent | Boiling Point (°C)[7][8] | Rationale for Inclusion |
| Alcohols | Ethanol | 78 | Good general solvent for many organic compounds. |
| Isopropanol | 82 | Similar to ethanol, but can offer different solubility characteristics. | |
| Esters | Ethyl Acetate | 77 | Often a good solvent for moderately polar compounds.[3][9] |
| Ketones | Acetone | 56 | A more polar option, useful for dissolving more polar compounds. |
| Chlorinated | Dichloromethane | 40 | High solvency, but may require a co-solvent for crystal precipitation. |
| Aromatic | Toluene | 111 | Useful for less polar compounds, often used in combination with a non-polar solvent. |
| Aliphatic | Hexanes/Heptane | 69 / 98 | Non-polar "anti-solvents" for inducing precipitation in binary systems.[6] |
| Aqueous | Water | 100 | Unlikely to be a primary solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol
This protocol is designed as a template and should be adapted based on the results of the preliminary solvent screening.
Materials and Equipment
-
Crude 3-chloro-N-(pyridin-2-ylmethyl)benzamide
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas and watch glasses
-
Melting point apparatus
-
TLC plates and developing chamber
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all solvents used. Halogenated compounds and their precursors can be irritants and may have other health hazards.[1][10] For instance, related compounds are known to cause skin, eye, and respiratory irritation.[9]
-
Avoid inhalation of solvent vapors and dust from the solid compound.
Preliminary Solvent Screening (Small-Scale)
The following workflow diagram illustrates the decision-making process for selecting a suitable solvent system.
Caption: General recrystallization workflows.
Step-by-Step Procedure:
-
Dissolution: Place the crude 3-chloro-N-(pyridin-2-ylmethyl)benzamide in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (or 'Solvent 1' for a binary system) in portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Two Solvents: To the hot solution of the compound in 'Solvent 1', add the 'Solvent 2' (anti-solvent) dropwise with swirling until a faint cloudiness persists. [11]Add a few drops of 'Solvent 1' to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the dried crystals and assess their purity by an appropriate method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value (if available) is indicative of high purity.
Troubleshooting
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent. |
| No Crystal Formation | The solution is not saturated, or crystallization is slow to initiate. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and re-cool. |
| Low Recovery | Too much solvent was used; the product has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure adequate cooling time in the ice bath. Pre-warm the filtration apparatus. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to adsorb the colored impurities before crystallization. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-chloro-N-(pyridin-2-ylmethyl)benzamide by recrystallization. By following the principles of solvent selection, employing a systematic experimental approach, and utilizing the provided troubleshooting guide, researchers can effectively enhance the purity of their target compound. The methodologies described herein are broadly applicable to the purification of other novel N-substituted benzamides and crystalline organic solids.
References
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Online] Available at: [Link]
-
PubChem. 3-chloro-N-(pyridin-3-yl)benzamide. [Online] Available at: [Link]
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]
-
IOP Science. An overview on Common Organic Solvents and their Toxicity. [Online] Available at: [Link]
- Google Patents. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
-
Reddit. Recrystallization with two solvents. [Online] Available at: [Link]
-
PubChem. 2-amino-3-chloro-N-(pyridin-2-ylmethyl)benzamide. [Online] Available at: [Link]
-
PubChemLite. 3-chloro-n-(pyridin-2-yl)benzamide. [Online] Available at: [Link]
-
PubChem. 2-chloro-N-(pyridin-3-yl)benzamide. [Online] Available at: [Link]
- Google Patents. Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
PrepChem. Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. [Online] Available at: [Link]
-
University of Rochester. Common Organic Solvents: Table of Properties. [Online] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. PubChemLite - 3-chloro-n-(pyridin-2-yl)benzamide (C12H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. chemscene.com [chemscene.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ocw.mit.edu [ocw.mit.edu]
1H NMR characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
An Application Note for the Structural Elucidation of 3-chloro-N-(pyridin-2-ylmethyl)benzamide using ¹H NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and drug development, benzamide derivatives represent a cornerstone scaffold found in a multitude of clinically significant agents. Their structural integrity and purity are paramount, necessitating robust analytical characterization. 3-chloro-N-(pyridin-2-ylmethyl)benzamide is a molecule of interest that combines three key structural motifs: a substituted aromatic ring, an amide linkage, and a heterocyclic pyridine moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules in solution.[1] This application note provides a comprehensive guide to the ¹H NMR characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide, detailing the theoretical basis for spectral prediction, a validated experimental protocol, and an in-depth interpretation of the spectral data.
Molecular Structure and Proton Environment Analysis
The first step in spectral prediction is a thorough analysis of the molecule's topology to identify all chemically non-equivalent protons.
Sources
In vitro assay protocol for 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Technical Application Note: Functional Characterization of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Introduction & Scope
This application note details the in vitro characterization protocol for 3-chloro-N-(pyridin-2-ylmethyl)benzamide , a synthetic small molecule belonging to the N-(heteroarylmethyl)benzamide class. Based on established Structure-Activity Relationship (SAR) profiles, this scaffold is widely recognized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .
mGluR5 is a Class C G-Protein Coupled Receptor (GPCR) predominantly coupled to the G
Key Compound Properties:
-
IUPAC Name: 3-chloro-N-(pyridin-2-ylmethyl)benzamide
-
Molecular Formula: C
H ClN O[1] -
Molecular Weight: ~246.69 g/mol
-
Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility.
Mechanism of Action
The test compound is hypothesized to bind to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain). Binding stabilizes the inactive conformation of the receptor, preventing G
Figure 1: mGluR5 G
Caption: Schematic of the Gq-coupled mGluR5 pathway. The test compound (Red) acts as a NAM, inhibiting the signal transduction cascade initiated by Glutamate (Green).
Experimental Protocol: Calcium Flux Assay
This assay measures the ability of 3-chloro-N-(pyridin-2-ylmethyl)benzamide to inhibit the cytosolic Ca
Reagents & Materials
| Reagent | Specification | Purpose |
| Cell Line | HEK293 stably expressing human mGluR5 | Host system |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium |
| Calcium Dye | Fluo-4 AM or Calcium 6 (Molecular Devices) | Ca |
| Probenecid | 2.5 mM (Water soluble) | Inhibits dye extrusion (OAT transporter) |
| Agonist | L-Glutamate or DHPG | Receptor activation |
| Reference NAM | MPEP hydrochloride | Positive control for inhibition |
| Test Compound | 3-chloro-N-(pyridin-2-ylmethyl)benzamide | Analyte |
| Plates | 384-well, black wall, clear bottom, Poly-D-Lysine coated | Imaging surface |
Solution Preparation
-
Compound Stock (10 mM): Dissolve 2.47 mg of test compound in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.
-
Dye Loading Solution:
-
Thaw Fluo-4 AM. Dissolve in DMSO to 1 mM.[4]
-
Prepare Assay Buffer (HBSS + 20 mM HEPES).
-
Add Probenecid to final 2.5 mM (Critical for HEK293 retention of dye).
-
Dilute Fluo-4 AM to 4 µM in the buffer containing Probenecid.
-
-
Agonist Challenge Plate (5X): Prepare Glutamate at 5-fold the EC
concentration (typically EC is ~3-5 µM; prepare 15-25 µM stock) in Assay Buffer.
Step-by-Step Procedure
Step 1: Cell Seeding (Day -1)
-
Harvest HEK293-mGluR5 cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Resuspend at 500,000 cells/mL in complete medium.
-
Dispense 20 µL/well (10,000 cells/well) into 384-well Poly-D-Lysine plates.
-
Incubate overnight at 37°C, 5% CO
.
Step 2: Dye Loading (Day 0)
-
Remove culture media by gentle inversion or plate washer (leave ~10 µL residual volume).
-
Add 20 µL of Dye Loading Solution to each well.
-
Incubate: 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
Step 3: Compound Addition (Pre-Incubation)
-
Prepare a serial dilution of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in Assay Buffer (0.1% DMSO final).
-
Range: 30 µM down to 1 nM (1:3 dilution series).
-
-
Add 10 µL of diluted compound to the cell plate.
-
Incubate for 20 minutes at RT. Note: This allows the NAM to occupy the allosteric site before agonist challenge.
Step 4: Functional Read (FLIPR/FDSS)
-
Transfer plate to the kinetic imaging reader (e.g., FLIPR Tetra, Hamamatsu FDSS).
-
Baseline Read: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Agonist Injection: Inject 10 µL of 5X Glutamate (final concentration = EC
). -
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.
Workflow Visualization
Figure 2: Assay Workflow Logic
Caption: Step-by-step workflow for the high-throughput calcium flux assay.
Data Analysis & Quality Control
Calculation of Response
-
Normalize Data: Calculate
or Max-Min RFU for each well. -
Percent Inhibition:
-
High Control: Glutamate EC
+ Vehicle (DMSO). -
Low Control:[4] Buffer only (no agonist) or Glutamate + Saturating Reference Antagonist (10 µM MPEP).
-
IC Determination
Fit the data to a 4-parameter logistic (4PL) equation:
Acceptance Criteria
-
Z' Factor: > 0.5 for the plate.
-
Reference Standard: MPEP IC
should be within 3-fold of historical mean (typically 10-30 nM). -
Solubility Limit: Verify no precipitation of 3-chloro-N-(pyridin-2-ylmethyl)benzamide at high concentrations (visual inspection).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Poor dye loading or receptor expression. | Increase Probenecid to 2.5 mM; Check cell passage number (<20). |
| High Well-to-Well Variability | Uneven cell seeding or edge effects. | Leave plates at RT for 30 min after seeding before putting in incubator to reduce thermal gradients. |
| Compound Precipitation | High lipophilicity of benzamide. | Ensure final DMSO < 1.0%; Perform serial dilutions in DMSO first, then intermediate buffer step. |
| Incomplete Inhibition | Compound is a partial NAM or has solubility issues. | Check solubility; Test up to 100 µM if possible; verify with orthogonal binding assay. |
References
-
Assay Guidance Manual (NCBI). In Vitro Calcium Flux Assays for GPCRs. [Link]
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. (Establishes the NAM pharmacology for pyridine/benzamide scaffolds). [Link]
-
Lindemann, L., et al. (2011). "mGlu5 Negative Allosteric Modulators: A Patent Review." Expert Opinion on Therapeutic Patents. (Reviews the SAR of benzamide-based NAMs). [Link]
-
PubChem Compound Summary. 3-chloro-N-(pyridin-2-ylmethyl)benzamide (Structure and Physicochemical properties). [Link]
Sources
- 1. PubChemLite - 3-chloro-n-(3-methylpyridin-2-yl)benzamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Discovery and SAR of a novel series of metabotropic glutamate receptor 5 positive allosteric modulators with high ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
3-chloro-N-(pyridin-2-ylmethyl)benzamide in fragment-based drug discovery
Part 1: Executive Summary & Fragment Profile
3-chloro-N-(pyridin-2-ylmethyl)benzamide (3-CNPB) represents a classic "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike high-throughput screening (HTS) hits, which are often large and lipophilic, 3-CNPB is a compliant "Rule of Three" (Ro3) fragment designed for high ligand efficiency (LE).[1]
Its structural utility lies in its bidentate nature :
-
The Pyridine Head: Acts as a hydrogen bond acceptor (HBA) or a metal-chelating motif (e.g., for metalloproteases).[1]
-
The Benzamide Core: Provides a hydrophobic scaffold with the amide linker acting as a hydrogen bond donor/acceptor pair.[1]
-
The 3-Chloro Substituent: A critical "growth vector" for exploring hydrophobic sub-pockets or conducting bioisosteric replacement during optimization.[1]
Physicochemical Profile (Calculated)
| Property | Value | Ro3 Compliance | Significance |
| MW | 246.69 Da | Yes (<300) | Allows room for growing the molecule without "molecular obesity."[1] |
| cLogP | ~2.4 | Yes (<3) | Balanced solubility and membrane permeability.[1] |
| H-Bond Donors | 1 (Amide NH) | Yes (<3) | Critical for backbone interaction.[1] |
| H-Bond Acceptors | 2 (Pyridine N, C=O) | Yes (<3) | Key anchor points for active site residues.[1] |
| Rotatable Bonds | 4 | Yes (<3*) | Borderline: The methylene linker provides flexibility to sample binding pockets.[1] |
| PSA | 41.99 Ų | Yes (<60) | High potential for oral bioavailability.[1] |
Part 2: Synthesis Protocol (The "Make" Cycle)
Objective: Rapid, scalable synthesis of 3-CNPB for library expansion or hit validation. Mechanism: Nucleophilic acyl substitution.
Reagents:
-
A: 3-Chlorobenzoic acid (CAS: 535-80-8)
-
B: 2-(Aminomethyl)pyridine (CAS: 3731-51-9)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation:
-
Dissolve 3-Chlorobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N₂ atmosphere.
-
Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes.
-
Add HATU (1.1 eq, 1.1 mmol). The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
-
Coupling:
-
Add 2-(Aminomethyl)pyridine (1.1 eq, 1.1 mmol) dropwise to the activated mixture.
-
Critical Control: The reaction is exothermic; ensure dropwise addition to prevent side reactions.
-
Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 247.1).[1]
-
-
Workup & Purification:
-
Dilute reaction mixture with EtOAc (30 mL) and wash sequentially with:
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (SiO₂).[1]
-
-
Yield Validation:
Part 3: Biophysical Validation (The "Test" Cycle)
Fragments bind weakly (mM to high µM affinity).[1] Standard biochemical assays (IC50) often fail due to low sensitivity.[1] We utilize Ligand-Observed NMR and SPR for robust validation.[1]
Workflow 1: Saturation Transfer Difference (STD) NMR
Rationale: STD-NMR detects transient binding of the fragment to a large protein.[1] It relies on the transfer of magnetization from the protein (saturated) to the bound ligand.[1]
Protocol:
-
Sample Prep:
-
Pulse Sequence:
-
Record on-resonance spectrum (irradiation at -0.5 ppm, targeting protein methyls).[1]
-
Record off-resonance spectrum (irradiation at 30 ppm).
-
-
Analysis:
-
Subtract on from off.[1]
-
Positive Result: Signals corresponding to the benzamide aromatic protons or pyridine ring appearing in the difference spectrum indicate binding.[1]
-
Epitope Mapping: If the Pyridine protons show stronger STD intensity than the Chlorobenzene protons, the Pyridine ring is the primary anchor (closest to the protein surface).
-
Workflow 2: Surface Plasmon Resonance (SPR)
Rationale: Fragments have fast "on" and fast "off" rates.[1] SPR confirms the binding stoichiometry and kinetics.[1]
Protocol:
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.[1]
-
Injection: Inject 3-CNPB in a concentration series (e.g., 50 µM to 2 mM).
-
Evaluation:
-
Look for "Square Wave" sensorgrams (rapid equilibrium).[1]
-
Warning: If the sensorgram curves slowly (slow off-rate), it suggests non-specific aggregation or covalent binding, not true fragment binding.
-
Part 4: Fragment Elaboration Strategy (The "Grow" Cycle)
Once 3-CNPB is validated as a hit, the goal is to improve affinity from mM to nM. The structure offers three distinct vectors for elaboration.[1]
Vector Analysis:
-
Vector A (The Chlorine Handle): The 3-chloro position is chemically versatile.[1] It can be replaced via Suzuki-Miyaura coupling to reach into adjacent hydrophobic pockets.[1]
-
Vector B (The Pyridine Nitrogen): If the target is a metalloprotein (e.g., MMPs, HDACs), the pyridine nitrogen coordinates the metal. Optimization involves tuning the pKa of the pyridine (e.g., adding fluorine) to strengthen this bond.
-
Vector C (The Methylene Linker): Rigidification. Converting the flexible -CH2-NH- to a rigid cyclopropane or methylating the nitrogen can lock the bioactive conformation, reducing the entropic penalty of binding.[1]
Visualizing the Elaboration Workflow
Figure 1: The Fragment-to-Lead decision tree for 3-CNPB. Validation must precede elaboration to ensure resources are spent on a real binder.[1]
Part 5: Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Solubility (NMR) | 3-CNPB aggregates at >2mM in aqueous buffer.[1] | Add 2–5% d6-DMSO cosolvent.[1] Ensure pH is < 8.0 (pyridine is basic).[1] |
| No STD Signal | T1 relaxation times are too short or binding is too tight (slow exchange). | Reduce protein concentration. If binding is tight (Kd < 1µM), switch to WaterLOGSY NMR. |
| Synthesis Impurities | Unreacted amine co-elutes.[1] | Use a Ninhydrin stain on TLC (amine turns red/purple).[1] Wash organic layer thoroughly with dilute HCl (carefully, not to protonate product into water) or use acidic resin scavenger. |
References
-
Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3] Nature Chemistry. Link
-
Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link[1]
-
Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link[1]
- Mashalidis, E. H., et al. (2013). "Fragment-based approaches to metallo-enzyme inhibition." Fragment-Based Drug Discovery and Scale-Up. (Contextual grounding for Pyridine-based fragments).
Sources
Development of 3-chloro-N-(pyridin-2-ylmethyl)benzamide Derivatives for Kinase Inhibition: Application Notes and Protocols
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer.[1][2] This has established them as a major class of therapeutic targets. The benzamide scaffold has emerged as a versatile and privileged structure in modern drug discovery, forming the core of several approved kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for the development of novel inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and cellular characterization of a specific class of benzamide derivatives: 3-chloro-N-(pyridin-2-ylmethyl)benzamides, as potent kinase inhibitors.
The strategic incorporation of a 3-chloro substituent on the benzamide ring and a pyridin-2-ylmethyl group on the amide nitrogen can significantly influence the potency and selectivity of these compounds. This guide will detail the rationale behind the experimental design and provide robust, step-by-step protocols for their successful development and evaluation.
I. Synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide Derivatives
The synthesis of N-substituted benzamide derivatives is a well-established chemical transformation.[3] The most common and reliable method involves the coupling of a carboxylic acid with an amine.[1] In this case, 3-chlorobenzoic acid is activated and subsequently reacted with (pyridin-2-yl)methanamine to form the desired amide bond.
General Synthetic Workflow
The overall synthetic strategy is depicted below. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an active ester, which then readily undergoes nucleophilic attack by the amine.
Caption: General workflow for the synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide.
Detailed Synthetic Protocol
Materials:
-
3-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
(Pyridin-2-yl)methanamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Activation of 3-Chlorobenzoic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent in vacuo to obtain the crude 3-chloro-benzoyl chloride. This intermediate is often used directly in the next step without further purification.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve (pyridin-2-yl)methanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude 3-chloro-benzoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-N-(pyridin-2-ylmethyl)benzamide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
II. In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potency of the synthesized compounds against a target kinase, a robust and reliable in vitro kinase assay is essential.[2] Several formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[4] The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]
General In Vitro Kinase Assay Workflow
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol for In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed for a 384-well plate format.[6] Adjust volumes accordingly for other plate formats.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
Synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide derivatives dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM. Perform 1:3 or 1:5 serial dilutions to generate a 10-point dose-response curve.
-
Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 25 nL) of the serially diluted compounds or DMSO to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Add the kinase/substrate solution (e.g., 5 µL) to each well containing the compound.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[7]
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[6]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase X | 50 |
| Derivative 2 | Kinase X | 15 |
| ... | ... | ... |
III. Cellular Assays for Kinase Inhibitor Evaluation
While in vitro assays are crucial for determining direct inhibitory potency, cellular assays provide a more physiologically relevant context to evaluate compound efficacy.[8] These assays can assess factors such as cell permeability, target engagement, and effects on downstream signaling pathways.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a compound to its target kinase within living cells.[9] This assay measures the apparent affinity of a test compound by its ability to displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged kinase.[9]
General Cellular Target Engagement Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. biomolecularsystems.com [biomolecularsystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
Troubleshooting & Optimization
Challenges in the purification of chlorinated benzamide compounds
Topic: Troubleshooting Purification Challenges in Chlorinated Benzamide Synthesis Ticket ID: CB-PUR-2024-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Hub. You are likely here because a "standard" purification of a chlorinated benzamide (e.g., 2-chlorobenzamide, 3,4-dichlorobenzamide) has failed.
Chlorinated benzamides present a deceptive challenge. While the amide group suggests high crystallinity, the chlorine substituents introduce lipophilicity and electron-withdrawing effects that complicate solubility and stability. Common failure modes include "oiling out" during recrystallization, peak tailing during chromatography, and unexpected hydrolysis during workup.
This guide moves beyond generic advice, providing root-cause analysis and self-validating protocols for these specific compounds.
Module 1: Crystallization Troubleshooting
Issue: The Product "Oils Out" Instead of Crystallizing
User Report: "I cooled my hot ethanol solution, but instead of white needles, a yellow oil separated at the bottom. It solidified into a gum overnight."
Diagnosis: Liquid-Liquid Phase Separation (LLPS)
Oiling out occurs when the temperature of the solution drops below the "oiling out limit" (solubility of the liquid phase) before it reaches the metastable limit for nucleation.
-
The Benzamide Factor: Chlorinated benzamides often have lower melting points than their non-chlorinated counterparts due to the disruption of crystal lattice packing by the bulky chlorine atom. Impurities further depress this melting point, causing the product to separate as a supercooled liquid (oil) rather than a solid.[1]
The Solution: The "Seeded Dual-Solvent" Protocol
Do not simply "cool slower." You must alter the thermodynamic landscape to favor the solid phase over the liquid oil.
Workflow Diagram: Oiling Out Rescue
Experimental Protocol: Ethanol/Water Displacement
-
Dissolution: Redissolve the oiled material in the minimum amount of boiling Ethanol (95%).
-
Displacement: Add hot water dropwise until the solution just turns turbid (cloud point).
-
Clarification: Add 1-2 mL of Ethanol to restore clarity.
-
Seeding (Critical): Remove from heat. When the temperature drops approx. 5-10°C, add a tiny amount of pure seed crystal.
-
Why? This provides a nucleation surface, bypassing the energy barrier that favors oil formation.
-
-
Insulated Cooling: Wrap the flask in aluminum foil or a towel. Allow it to reach room temperature over 2-3 hours.
-
Harvest: Filter and wash with cold 20% Ethanol/Water.
Module 2: Chromatographic Separation
Issue: Broad Tailing Peaks & Regioisomer Co-elution
User Report: "I cannot separate the 2-chloro and 4-chloro isomers, and the peaks are tailing badly on silica."
Diagnosis: Silanol Interactions & Dipole Moments
-
Tailing: The amide nitrogen has a lone pair that, while delocalized, can still hydrogen bond with acidic silanol groups on silica gel or HPLC columns.
-
Regioisomers: Ortho-chlorobenzamides (2-Cl) often have significantly different dipole moments than para-isomers (4-Cl) due to the proximity of the electronegative chlorine to the carbonyl. However, their hydrophobicity is nearly identical, making standard C18 separation difficult.
Data: Mobile Phase Recommendations
| Separation Goal | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier (Critical) | Mechanism |
| General Purity | C18 (Standard) | Water | Acetonitrile | 0.1% Formic Acid | Acid suppresses silanol ionization, reducing tailing. |
| Basic Impurities | C18 (High pH stable) | 10mM Ammonium Bicarb (pH 9) | Methanol | None | High pH keeps amine impurities neutral (retained), separates from amide. |
| Regioisomers | Phenyl-Hexyl | Water | Methanol | 0.1% Formic Acid | π-π interactions differentiate isomers based on electron density distribution better than hydrophobicity alone. |
| Prep Silica | Standard Silica | Dichloromethane | Methanol | 1% Triethylamine | TEA blocks acidic silanol sites, sharpening the amide peak. |
Protocol: Separation of 2-Cl vs 4-Cl Isomers
Use a Phenyl-Hexyl column rather than C18.
-
Mobile Phase: Water/Methanol (Methanol is preferred over Acetonitrile here as it allows for stronger
- interaction selectivity). -
Gradient: Shallow gradient (e.g., 40% to 50% MeOH over 20 minutes).
-
Observation: The ortho-isomer (2-Cl) typically elutes after the para-isomer (4-Cl) on Phenyl phases due to steric twisting preventing optimal solvation, increasing retention via
-interaction.
Module 3: Chemical Stability (The "Hidden" Yield Loss)
Issue: Low Yield After Acid/Base Workup
Diagnosis: Activated Hydrolysis
Chlorine is an Electron Withdrawing Group (EWG) .
-
Mechanism: The chlorine atoms pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon. This makes the amide carbonyl more electrophilic and highly susceptible to nucleophilic attack by water (hydrolysis), even under mild acidic/basic conditions.
-
Comparison: 2,4-dichlorobenzamide hydrolyzes significantly faster than unsubstituted benzamide.
Pathway Diagram: Hydrolysis Risk
Protocol: The "Safe Zone" Workup
To remove unreacted amines (starting material) without destroying the chlorinated benzamide:
-
Temperature Control: Perform all extractions at 0°C - 5°C . Hydrolysis rates drop significantly at low temperatures.
-
pH Control:
-
Do not use 1M HCl or NaOH.
-
Use 0.5M Citric Acid (pH ~3-4) to remove amines.
-
Use Saturated NaHCO3 (pH ~8-9) to remove benzoic acids.
-
-
Speed: Minimize contact time. Separate layers immediately. Do not leave the amide sitting in the aqueous layer.
References
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Particle Engineering Knowledge Base. [Link]
-
ResearchGate. "Kinetics of Amide Hydrolysis: Substituent Effects." Journal of Physical Organic Chemistry. [Link]
-
LibreTexts Chemistry. "Troubleshooting Crystallization: Oiling Out." Organic Chemistry Techniques. [Link]
-
Bordwell, F.G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution (pKa Data)." Organic Chemistry Data. [Link]
Sources
Technical Support Center: Stability of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in DMSO
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-chloro-N-(pyridin-2-ylmethyl)benzamide . This guide addresses the "DMSO Paradox": while DMSO is the universal solvent for this lipophilic benzamide, it is also the primary vector for its degradation if mishandled.
Compound Profile:
-
Core Structure: A benzamide scaffold linking a 3-chlorophenyl ring and a 2-picolyl (pyridin-2-ylmethyl) group.
-
Key Vulnerabilities:
-
Amide Bond: Susceptible to hydrolysis in the presence of water and trace acids/bases.[1]
-
Pyridine Nitrogen: A basic site (
) that can act as a proton acceptor or undergo N-oxidation. -
Solubility: Moderate-to-high in dry DMSO, but drops precipitously in aqueous DMSO (
water).
-
Troubleshooting Guide (Q&A Format)
Category A: Physical Stability (Precipitation & Haze)
Q1: I thawed my 10 mM stock solution, and it looks hazy or has a fine precipitate. Can I vortex it back into solution?
-
Diagnosis: Moisture-Induced Precipitation. DMSO is highly hygroscopic.[2] If your vial was opened in a humid room or stored in a generic tube, the DMSO likely absorbed atmospheric water. This increases the polarity of the solvent, causing the lipophilic benzamide to "crash out."
-
The Science: Pure DMSO has a freezing point of 18.5°C. As it absorbs water, the freezing point drops, and the solvating power for lipophilic compounds decreases. A 10 mM solution is often near saturation; even a 5% water uptake can trigger precipitation.
-
Corrective Action:
-
Do NOT just vortex. Vortexing a suspension rarely redissolves a crystalline precipitate.
-
Heat & Sonicate: Warm the sealed vial to 37°C for 10 minutes, then sonicate for 5 minutes.
-
Visual Check: If the haze persists, the effective concentration is unknown. Discard and prepare fresh.
-
Prevention: See Protocol 1: The Inert Storage System.
-
Q2: My compound precipitates immediately upon dilution into the assay buffer. Why?
-
Diagnosis: The "Solubility Cliff." You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, creating a local environment where the compound is insoluble before it can disperse.
-
Corrective Action:
-
Step-Down Dilution: Perform an intermediate dilution. Go from 10 mM (100% DMSO)
1 mM (10% DMSO/Buffer) Final Assay Concentration. -
Mixing Speed: Rapid dispersion is key. Do not add the stock to a static buffer; add while vortexing or stirring.
-
Category B: Chemical Stability (Degradation)
Q3: LC-MS analysis shows a new peak with a mass of [M+16]. Is this an impurity?
-
Diagnosis: N-Oxidation. The pyridine nitrogen is electron-rich and susceptible to oxidation by peroxides (often found in aged DMSO) or singlet oxygen (light-induced).
-
The Science: Dimethyl sulfide (DMS) and peroxides are common impurities in lower-grade DMSO. These can oxidize the pyridine ring to a Pyridine N-oxide (+16 Da shift).
-
Corrective Action:
-
Use LC-MS Grade DMSO packed under argon.
-
Store stocks in amber vials to prevent photo-oxidation.
-
Q4: I see two new peaks: one at [M-90] and one at [M-138]. What is happening?
-
Diagnosis: Amide Hydrolysis. The amide bond has cleaved.[1][3]
-
Peak A (~156 Da): 3-chlorobenzoic acid.
-
Peak B (~108 Da): 2-(aminomethyl)pyridine (2-picolylamine).
-
-
The Science: While benzamides are robust, the pyridin-2-ylmethyl group can act as an intramolecular base, potentially assisting hydrolysis if the DMSO contains significant water and trace acid (autocatalysis). This is accelerated by repeated freeze-thaw cycles which can concentrate protons in the liquid phase during freezing.
-
Corrective Action:
-
Check the pH of your DMSO (wet pH paper with a drop of DMSO/water mix). It should be neutral.
-
Strictly limit freeze-thaw cycles (Max 3-5 times).
-
Visualizing the Stability Pathways
The following diagram illustrates the decision-making process for handling DMSO stocks and the chemical degradation pathways associated with this specific molecule.
Caption: Workflow for stability assessment. Yellow nodes indicate critical control points where moisture or degradation can compromise the sample.
Essential Protocols
Protocol 1: The "Dry DMSO" Storage System
To be used for all long-term storage stocks.
-
Source Material: Use only anhydrous DMSO (water content <0.005%) packaged in septum-sealed bottles.
-
Aliquot Immediately: Do not store the main bottle after opening. Aliquot the DMSO into single-use volumes immediately upon first opening.
-
The "Argon Blanket": Before closing any vial containing your compound, gently flow dry argon or nitrogen gas over the liquid surface for 5-10 seconds. This displaces humid air.[2]
-
Vial Selection: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage >1 month, as DMSO can leach plasticizers and moisture can permeate the plastic.
Protocol 2: The Freeze-Thaw Recovery
Use this when thawing is unavoidable.
-
Thaw Completely: Allow the vial to reach room temperature (20-25°C) naturally. Do not force-thaw in hot water.
-
Homogenize: Vortex vigorously for 10 seconds.
-
Centrifuge: Spin at 10,000 x g for 1 minute.
-
Inspect: Hold the vial up to a light source.
-
If Clear: Proceed.
-
If Pellet Visible: The compound has crashed. Do not use for quantitative assays (IC50/Ki).
-
Analytical Reference Data
Use this table to interpret LC-MS data for 3-chloro-N-(pyridin-2-ylmethyl)benzamide.
| Species | Formula | Approx MW (Da) | Mass Shift | Notes |
| Parent | 246.69 | 0 | Target Compound | |
| N-Oxide | 262.69 | +16 | Oxidation of Pyridine N | |
| Hydrolysis A | 156.57 | -90 | 3-Chlorobenzoic Acid | |
| Hydrolysis B | 108.14 | -138 | 2-Picolylamine |
References
-
PubChem. 2-amino-3-chloro-N-(pyridin-2-ylmethyl)benzamide Compound Summary. National Library of Medicine. [Link]
-
Kozikowski, B. A., et al. (2003). "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 8(2), 210–215. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Data. [Link]
- Balakin, K. V., et al. (2004). "Stability of High-Throughput Screening Compounds in DMSO." Current Drug Discovery Technologies, 1(4). (General reference for amide stability in DMSO libraries).
Sources
Alternative coupling reagents for hindered amine in benzamide synthesis
Welcome to the Difficult Amide Bond Help Desk.
Ticket #: 884-STERIC Subject: Coupling Reagents for Hindered Amine in Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: Why Standard Reagents Fail
If you are reading this, your EDC/HOBt or DCC reaction likely failed. In benzamide synthesis involving hindered amines (e.g., tert-butylamine, anilines with ortho-substituents), the nucleophilic attack of the amine onto the active ester is the rate-determining step.
Standard reagents generate active esters that are not electrophilic enough to overcome the steric barrier. The result is slow kinetics, allowing side reactions like epimerization (if chiral centers are present), hydrolysis , or N-acylurea formation to dominate.
This guide provides the "heavy artillery" solutions: HATU , T3P , and Ghosez’s Reagent .
Module 1: Diagnostic Flowchart
Before selecting a reagent, use this decision tree to match your specific constraints (solubility, safety, scale, and chirality) to the correct protocol.
Figure 1: Decision matrix for selecting coupling reagents based on reaction scale, safety profile, and steric difficulty.
Module 2: The "Heavy Hitters" (Technical Deep Dive)
HATU (The Gold Standard)
-
Mechanism: HATU generates an OAt-active ester.[1][2] Unlike HOBt (used in EDC couplings), the HOAt moiety contains a pyridine nitrogen. This nitrogen provides anchimeric assistance (neighboring group effect), hydrogen-bonding to the incoming amine and directing it toward the carbonyl carbon.
-
Why it works for sterics: It effectively increases the local concentration of the amine at the reaction center [1].
-
Warning: HATU is based on benzotriazole, which has explosive properties.[3] For large scale, this is a safety hazard.
COMU (The Modern Alternative)
-
Mechanism: COMU is based on Oxyma (ethyl cyanoglyoxylate-2-oxime).[1] It mimics the reactivity of HATU but replaces the potentially explosive benzotriazole ring.
-
Advantage: It shows superior solubility in DMF and DCM compared to HATU and often higher coupling efficiency with lower epimerization rates [2].
T3P (Propylphosphonic Anhydride)[1]
-
Mechanism: T3P forms a highly reactive mixed anhydride with the carboxylic acid.
-
Advantage: It is non-toxic and supplied as a solution (usually in EtOAc or DMF). The byproduct is a water-soluble phosphonic acid, meaning the workup is a simple phase separation (wash with water). It is ideal for scale-up [3].[1]
Ghosez’s Reagent (The "Nuclear" Option)
-
Mechanism: This reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid into an acid chloride under strictly neutral conditions.[1]
-
Why it works: Acid chlorides are significantly more electrophilic than any active ester (OBt/OAt). If an acid chloride cannot react with your amine, the reaction is likely impossible due to steric clash [4].
Module 3: Comparative Data & Troubleshooting
Reagent Comparison Table
| Feature | HATU | COMU | T3P | Ghosez's Reagent |
| Reactivity | Very High | Very High | High | Extreme |
| Epimerization Risk | Low (with Collidine) | Very Low | Very Low | Medium/High |
| Byproduct Removal | Chromatography required | Chromatography required | Aqueous Wash | Evaporation/Wash |
| Safety | Allergen/Explosive risk | Safer (Oxyma based) | Non-toxic | Moisture Sensitive |
| Cost | High | Medium | Low | Medium |
Frequently Asked Questions (Troubleshooting)
Q: My HATU reaction turned black and gave low yield. What happened? A: This often indicates uncontrolled exotherms or side reactions with the base.
-
Fix: Ensure you are using DIPEA (Diisopropylethylamine) or Collidine .[1] Do not use Triethylamine (TEA) with HATU, as it can cause racemization and side reactions. Pre-activate the acid with HATU for only 1-2 minutes before adding the amine.[4]
Q: I am seeing significant racemization (epimerization) of my chiral acid.
A: The base is likely abstracting the
-
Fix: Switch from DIPEA to 2,4,6-Collidine (sym-collidine). Collidine is a weaker, more hindered base that is sufficient to deprotonate the acid but less likely to strip the chiral proton. Alternatively, switch to T3P in EtOAc/Pyridine, which is known for retaining chirality [3].
Q: The reaction is stuck at 50% conversion. A: The active ester might be hydrolyzing faster than the amine can attack.
-
Fix: Switch to Ghosez’s Reagent . By generating the acid chloride, you create a species reactive enough to force the coupling.[5] Perform the reaction in dry DCM.
Module 4: Validated Experimental Protocols
Protocol A: HATU Coupling (Standard High-Performance)
Best for: Research scale (<1g), highly hindered amines.[1]
-
Dissolve: In a dry flask, dissolve the Benzoic Acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (2.0 equiv) or 2,4,6-Collidine (2.0 equiv). Stir for 2 minutes.
-
Activate: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 2-5 minutes.
-
Note: Do not wait longer than 5 minutes; the active ester can rearrange to a non-reactive species.
-
-
Couple: Add the Hindered Amine (1.1 – 1.5 equiv).
-
Monitor: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .
Protocol B: T3P Coupling (Green/Scale-Up)
Best for: Scale-up, easy purification, acid-sensitive substrates.[1]
-
Dissolve: Dissolve the Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DCM (0.2 M).
-
Note: T3P is often sold as a 50% w/w solution in EtOAc.
-
-
Base: Add Pyridine or DIPEA (2.5 - 3.0 equiv).[1] Cool to 0°C.
-
Couple: Dropwise add T3P solution (1.5 equiv) over 5 minutes.
-
React: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Crucial Step. Add water.[6] Separate layers. Wash the organic layer with 0.5 M HCl (to remove pyridine/amine), then
. The phosphorus byproducts stay in the water layer.
Protocol C: Acid Chloride via Ghosez’s Reagent
Best for: "Impossible" couplings where HATU fails.[1]
-
Activate: Dissolve Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv).
-
React: Stir at RT for 1–2 hours. (Monitor by quenching a chemically distinct aliquot with MeOH to check for methyl ester formation by TLC/LCMS).
-
Couple: Once acid chloride formation is complete, add the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Reflux: If the amine is extremely unreactive, you can reflux this DCM mixture safely.
-
Workup: Standard aqueous extraction.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4][7][8][9][10] An efficient peptide coupling additive.[4][11] Journal of the American Chemical Society.[12] Link[1]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link[1]
-
Ghosez, L., et al. (1969).[13] Synthesis of α-Chloro-enamines. Angewandte Chemie International Edition. Link[1]
Sources
- 1. bachem.com [bachem.com]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide, a key intermediate in pharmaceutical research. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, comparing its performance characteristics against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The content herein is designed for researchers, scientists, and drug development professionals who require accurate and reliable purity data.
1. Introduction: The Critical Role of Purity in Drug Synthesis
3-chloro-N-(pyridin-2-ylmethyl)benzamide is a bespoke aromatic amide derivative. In the synthesis of active pharmaceutical ingredients (APIs), the purity of such intermediates is paramount. It directly influences the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to undesirable side effects or reduce the therapeutic effectiveness. Therefore, a validated, high-resolution analytical method is not just a quality control measure but a fundamental component of the drug development process.
The typical synthesis of N-substituted benzamides involves the coupling of a substituted benzoyl chloride with an appropriate amine. For 3-chloro-N-(pyridin-2-ylmethyl)benzamide, this would involve reacting 3-chlorobenzoyl chloride with 2-(aminomethyl)pyridine. Potential process-related impurities could therefore include unreacted starting materials, by-products from the hydrolysis of the benzoyl chloride (3-chlorobenzoic acid), or side-reactions.[1] A robust analytical method must be able to separate and quantify the main compound from all these potential impurities.
2. The Primary Method: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[2] A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideally suited for separating moderately polar compounds like our target analyte.
Causality Behind Method Development
The goal is to develop a stability-indicating HPLC method that can resolve the main peak from potential impurities and degradation products. The choices for the method parameters are grounded in the physicochemical properties of 3-chloro-N-(pyridin-2-ylmethyl)benzamide and established chromatographic principles.
-
Column Choice (C18, 250 mm x 4.6 mm, 5 µm): A C18 column is selected for its versatility and excellent retention of aromatic compounds.[2] The 250 mm length provides high theoretical plates, enhancing resolution, while the 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[2]
-
Mobile Phase (Acetonitrile and Phosphate Buffer): A gradient elution using acetonitrile and an acidic phosphate buffer is chosen. Acetonitrile is a common organic modifier with good UV transparency. The acidic buffer (pH 3.0) serves a crucial purpose: to protonate the pyridine nitrogen in the analyte. This ensures a consistent charge state, preventing peak tailing and leading to sharp, symmetrical peaks.[3]
-
Detection (UV at 254 nm): The benzamide and pyridine chromophores in the molecule exhibit strong UV absorbance.[3] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide excellent sensitivity for both the main compound and related impurities.[4]
-
Validation: The entire method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7][8] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7][8]
Detailed Experimental Protocol for HPLC Analysis
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, orthophosphoric acid, and HPLC-grade water.
-
Reference Standard: A well-characterized reference standard of 3-chloro-N-(pyridin-2-ylmethyl)benzamide (>99.5% purity).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Test (SST): Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solutions.
-
Purity Calculation: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide.
3. Comparative Analysis with Alternative Techniques
While HPLC is a robust primary method, other techniques offer different advantages and disadvantages. Here, we compare it with UPLC and GC.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography, operating on the same principles as HPLC but using columns with smaller particle sizes (<2 µm) and much higher pressures (up to 15,000 psi).[9][10][11]
-
Expertise & Experience: The primary advantage of UPLC is a dramatic increase in speed, resolution, and sensitivity.[10][12] An analysis that takes 30 minutes on an HPLC system can often be completed in 3-5 minutes on a UPLC system, significantly increasing sample throughput.[10] The smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting impurities and enhances sensitivity (signal-to-noise ratio).[9][12]
-
Trustworthiness: The fundamental principles are the same as HPLC, meaning method transfer is often straightforward. The improved resolution can provide higher confidence in purity values, as it is less likely that small impurities are co-eluting with the main peak.
-
Drawbacks: The main drawback is the cost of the instrumentation, which can be double that of a standard HPLC system.[9] The system also requires higher-purity solvents and is less tolerant of particulate matter in samples.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a compound to be suitable for GC analysis, it must be volatile and thermally stable.
-
Expertise & Experience: Benzamides can be analyzed by GC, but there are significant challenges. The primary concern is thermal stability. At the high temperatures required for volatilization in the GC inlet, amide-based compounds can undergo thermolytic degradation.[13] This can lead to the appearance of artifact peaks in the chromatogram, making accurate purity determination difficult. While some studies show successful GC analysis of certain amides, it often requires careful method development and potentially the use of analyte protectants to prevent degradation.[13][14]
-
Trustworthiness: Due to the risk of on-column degradation, GC is generally considered less reliable than LC techniques for the purity analysis of complex, polar molecules like 3-chloro-N-(pyridin-2-ylmethyl)benzamide.[13][15] Any observed impurity peak would require additional investigation to confirm it is not an artifact of the analysis itself.
-
Suitability: GC is better suited for analyzing volatile starting materials (e.g., residual solvents) rather than the final, non-volatile product itself. For aromatic amines, which are potential precursors, GC-MS is a powerful technique.[16][17]
Logical Flow for Method Selection
The choice of analytical technique is a balance of performance requirements, sample properties, and available resources.
Caption: Decision tree for selecting the appropriate chromatographic purity analysis method.
4. Performance Comparison Summary
The table below provides a clear, objective comparison of the three techniques for the analysis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller particles (<2 µm) and higher pressures (>6,000 psi).[9][11] | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Speed | Moderate (Typical run time: 20-40 min).[10] | Very Fast (Up to 10x faster than HPLC; run times of 2-10 min).[9][18] | Fast (Typical run time: 10-20 min). |
| Resolution | Good to Excellent. | Superior; sharper peaks and better separation of complex mixtures.[12] | Variable; can be high for volatile compounds. |
| Sensitivity | Good. | Excellent; enhanced due to narrower peaks.[9][18] | Excellent, especially with specific detectors (e.g., MS, ECD). |
| Suitability for Analyte | Excellent. Ideal for non-volatile, polar aromatic compounds. | Excellent. Offers performance benefits over HPLC. | Poor to Moderate. High risk of thermal degradation for this compound.[13] |
| Cost (Instrument) | Standard. | High (Can be 2x the cost of HPLC).[9] | Standard. |
| Key Advantage | Robust, reliable, widely available, and cost-effective. | Unmatched speed and resolution for high-throughput labs.[10] | Excellent for analyzing volatile impurities or starting materials. |
| Key Disadvantage | Slower analysis times compared to UPLC. | Higher initial investment and stricter solvent/sample purity requirements. | Unsuitable for non-volatile or thermally labile compounds. |
For routine quality control and purity verification of synthesized 3-chloro-N-(pyridin-2-ylmethyl)benzamide, the developed Reversed-Phase HPLC method is the recommended choice . It provides the necessary resolution, sensitivity, and robustness for accurate purity determination in a cost-effective and reliable manner.[2] The method's foundation on established chromatographic principles and validation according to ICH guidelines ensures its trustworthiness for research and drug development applications.[8]
UPLC stands as a superior alternative if high sample throughput and enhanced sensitivity are critical operational requirements.[9][10] Its ability to deliver faster results with better resolution makes it ideal for accelerating development timelines.[9]
Gas Chromatography is not recommended for the primary purity analysis of the final compound due to the significant risk of thermal degradation, which could compromise the accuracy of the results.[13] Its use should be limited to the analysis of volatile precursors or residual solvents where appropriate.
References
- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Vertex AI Search.
- A Review on Comparative study of HPLC and UPLC - RJPT. (2019). RJPT.
- UPLC vs. HPLC: A Comparative Guide to the Separation of 4'-Hydroxynordiazepam. (n.d.). Benchchem.
- Compared with common analyticl HPLC, what is the advantage of UPLC? (n.d.). uHPLCs.
- HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). EMA.
- Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide. (n.d.). Benchchem.
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (n.d.). Benchchem.
- Simultaneous Determination of Harmful Aromatic Amine Products of Azo Dyes by Gas Chromatography–Mass Spectrometry. (n.d.). Academia.edu.
- CN103512996B - Analysis method for amide compounds. (n.d.). Google Patents.
- Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. (n.d.). Semantic Scholar.
- Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025). Shimadzu.
- The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. (n.d.). PubMed.
- strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.
- isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025). ResearchGate.
- Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis. (2024). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sepscience.com [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Simultaneous Determination of Harmful Aromatic Amine Products of Azo Dyes by Gas Chromatography–Mass Spectrometry [academia.edu]
- 17. peakscientific.com [peakscientific.com]
- 18. Compared with common analyticl HPLC, what is the advantage of UPLC? [uhplcslab.com]
A Comparative Guide to the Synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide Analogs
This guide provides a comprehensive validation and comparison of synthetic routes for producing 3-chloro-N-(pyridin-2-ylmethyl)benzamide and its analogs. The methodologies discussed are tailored for researchers, scientists, and professionals in drug development, focusing on the rationale behind experimental choices, a critical evaluation of alternatives, and practical, step-by-step protocols.
Introduction: The Significance of N-Aryl Benzamide Scaffolds
The N-aryl benzamide motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacological properties. The specific class of 3-chloro-N-(pyridin-2-ylmethyl)benzamide analogs has garnered interest for its potential applications in various therapeutic areas. The validation of an efficient, scalable, and robust synthetic route is paramount for the successful progression of these compounds from discovery to development. This guide will dissect and compare the most prevalent and effective synthetic strategies for this class of molecules.
Primary Synthetic Routes: A Head-to-Head Comparison
The most common and direct approaches to synthesizing 3-chloro-N-(pyridin-2-ylmethyl)benzamide involve the formation of an amide bond between a 3-chlorobenzoic acid derivative and 2-(aminomethyl)pyridine. We will compare two workhorse methods: the acyl chloride route and the carbodiimide-mediated coupling.
Route 1: The Acyl Chloride Method
This classic two-step approach first involves the activation of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.
Workflow for the Acyl Chloride Method
Caption: Workflow for the Acyl Chloride Method.
Rationale and Experimental Considerations:
The conversion of the carboxylic acid to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]
Advantages:
-
High Reactivity: Acyl chlorides are highly reactive, often leading to rapid and complete conversion.
-
Cost-Effective: Thionyl chloride is a relatively inexpensive reagent.
Disadvantages:
-
Harsh Conditions: The generation of acyl chlorides can require heating and is often performed neat in thionyl chloride, which may not be suitable for complex substrates with sensitive functional groups.[2]
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and require anhydrous reaction conditions.
-
Safety: Thionyl chloride is corrosive and toxic, and the reaction evolves HCl gas.
Experimental Protocol: Acyl Chloride Method
Step 1: Synthesis of 3-Chlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-chlorobenzoic acid (1 equivalent).
-
Carefully add thionyl chloride (5-10 equivalents) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux (approximately 80-90°C) for 1-2 hours, or until the evolution of gas ceases.[1]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chlorobenzoyl chloride, a light yellow oil, can be used directly in the next step or purified by vacuum distillation. A yield of approximately 90% can be expected.[3]
Step 2: Synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
-
Dissolve 2-(aminomethyl)pyridine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Carbodiimide-Mediated Coupling
This method allows for the direct one-pot synthesis of the amide from the carboxylic acid and amine, using a coupling agent to activate the carboxylic acid in situ. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used system.
Workflow for Carbodiimide-Mediated Coupling
Caption: Workflow for Carbodiimide-Mediated Coupling.
Rationale and Experimental Considerations:
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if the carboxylic acid has a chiral center) and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[2][4]
Advantages:
-
Mild Conditions: The reaction is typically run at room temperature, making it suitable for substrates with sensitive functional groups.
-
One-Pot Procedure: This method avoids the need to isolate a highly reactive intermediate.
-
Easy Work-up: The urea byproduct from EDC is water-soluble and can be easily removed by an aqueous work-up.[5]
Disadvantages:
-
Cost: Carbodiimide coupling agents and additives are generally more expensive than thionyl chloride.
-
Potential for Side Reactions: Without an additive like HOBt, the formation of N-acylurea byproduct can reduce the yield.
-
Stoichiometry Control: Precise control of stoichiometry is important for optimal results.
Experimental Protocol: Carbodiimide-Mediated Coupling
-
Dissolve 3-chlorobenzoic acid (1 equivalent), 2-(aminomethyl)pyridine (1.1 equivalents), and HOBt (1.2 equivalents) in an aprotic solvent such as DMF or dichloromethane.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.[6]
-
Cool the solution to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Comparative Analysis of Primary Synthetic Routes
| Feature | Acyl Chloride Method | Carbodiimide-Mediated Coupling (EDC/HOBt) |
| Number of Steps | Two (activation and coupling) | One-pot |
| Reagents | 3-chlorobenzoic acid, thionyl chloride, 2-(aminomethyl)pyridine, base | 3-chlorobenzoic acid, 2-(aminomethyl)pyridine, EDC, HOBt, base |
| Reaction Conditions | Harsher (reflux in SOCl₂), then mild | Milder (0°C to room temperature) |
| Typical Yields * | Generally high (80-95%) | Good to high (70-90%)[4] |
| Work-up & Purification | Requires removal of excess SOCl₂; purification often straightforward | Aqueous work-up to remove water-soluble byproducts; chromatography often required |
| Scalability | Readily scalable, though handling of SOCl₂ can be a concern | Scalable, but cost of reagents can be a factor on a large scale |
| Substrate Scope | Less suitable for complex molecules with acid-labile functional groups | Broader substrate scope due to milder conditions |
*Note: Yields are estimates based on similar reactions reported in the literature and can vary depending on the specific substrate and reaction optimization.
Alternative Synthetic Strategies
While the acyl chloride and carbodiimide coupling methods are the most common, several other strategies have been developed for the synthesis of N-aryl amides. These may offer advantages in specific contexts, such as for substrates that are incompatible with standard methods or for exploring novel chemical space.
-
From Benzonitriles: A novel method involves the aza-Hofmann-type rearrangement of amidines, which are prepared from nitriles. This approach could be useful if the corresponding benzonitrile is more readily available or cheaper than the benzoic acid.
-
Transition Metal-Catalyzed C-H Amination: Recent advances have enabled the direct formation of C-N bonds through the amination of C-H bonds, offering a more atom-economical approach.[8] However, these methods often require specialized catalysts and optimization.
-
From α-Bromoketones and 2-Aminopyridines: A chemodivergent synthesis has been reported that can lead to N-(pyridin-2-yl)amides via a C-C bond cleavage promoted by iodine and TBHP. This is a non-traditional approach that may be useful in specific synthetic sequences.
Conclusion and Recommendations
For the routine synthesis of 3-chloro-N-(pyridin-2-ylmethyl)benzamide analogs on a laboratory scale, both the acyl chloride method and the carbodiimide-mediated coupling are robust and reliable options.
-
The acyl chloride method is often preferred for its high reactivity and cost-effectiveness, especially when the substrates are simple and lack sensitive functional groups.
-
The carbodiimide-mediated coupling (e.g., with EDC/HOBt) is the method of choice for more complex or sensitive substrates due to its milder reaction conditions and one-pot nature.
The choice between these two primary routes will ultimately depend on the specific analog being synthesized, the scale of the reaction, the cost of reagents, and the available equipment. For initial explorations in a drug discovery setting where a variety of analogs with different functional groups are being prepared, the flexibility and mildness of the carbodiimide-mediated coupling often make it the more practical choice.
References
- Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. Research and Reports in Organic Chemistry, 31.
- A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. (2026, January 9). Bentham Science Publisher.
- Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond form
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018, November 1). Hilaris.
- Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. PMC.
- A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014, January 16). DDDT.
- A novel method for heterocyclic amide–thioamide transformations. (2017, January 26). Beilstein Journals.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.
- Synthesis routes of 3-Chlorobenzoyl chloride. Benchchem.
- (PDF) Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. (2019, January 1). Amanote Research.
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Process for the preparation of chloro-benzoyl chlorides. (1998, July 22).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
- 6 - Organic Syntheses Procedure.
- METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
- 3-Chloro-N-(2-methylphenyl)benzamide. (2011). PMC.
- Synthesis of 3,5-dichlorobenzoyl chloride.
- EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Synthesis of 3-chlorobenzophenone. PrepChem.com.
- o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to the In Vitro Receptor Selectivity of Substituted Benzamide Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro receptor selectivity of several key substituted benzamide drugs. By objectively presenting experimental data, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.
The Significance of Receptor Selectivity
The therapeutic efficacy and side-effect profile of substituted benzamide drugs are intrinsically linked to their interaction with various neurotransmitter receptors. While many of these drugs primarily target dopamine D2-like receptors, their affinity for other receptors, including other dopamine receptor subtypes, serotonin, adrenergic, and histaminergic receptors, can significantly influence their clinical application.[1][2][3] A high degree of selectivity for the intended target is often desirable to minimize off-target effects and improve the therapeutic index of a drug.
Dopamine and Serotonin Receptors: Key Players in Neurological Function
Substituted benzamides exert their effects by modulating the activity of dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and motor control. The dopamine D2 and D3 receptors are primary targets for many antipsychotic and prokinetic agents.[4][5][6] Additionally, interactions with serotonin receptors, such as 5-HT2A, 5-HT3, 5-HT4, and 5-HT7, can contribute to the therapeutic actions and side-effect profiles of these drugs.[7][8][9][10] For instance, a higher affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics, which is thought to contribute to their lower incidence of extrapyramidal symptoms.[9][11]
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of several substituted benzamide drugs for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various radioligand binding assays reported in the scientific literature.
| Drug | D₂ | D₃ | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₃ | 5-HT₄ | 5-HT₇ | α₁ | H₁ | M₁ |
| Amisulpride | 2.8[4] | 3.2[4] | >10,000 | 13[7] | >10,000 | >10,000 | 11.5[7][12] | >10,000 | >10,000 | >10,000 |
| Sulpiride (S-enantiomer) | ~15[13][14] | ~13[13][14] | - | - | - | - | - | - | - | - |
| Remoxipride | 113[15] | >1,000 | >10,000 | - | >10,000 | - | - | >1,000 | >10,000 | >10,000 |
| Metoclopramide | 28.8[8] | - | - | - | Antagonist | Agonist[8] | - | - | - | - |
| Cisapride | - | - | - | - | Some Affinity[10] | Agonist[10][16][17] | - | - | - | - |
| Zacopride | - | - | - | - | Antagonist[18] | - | - | - | - | - |
In-Depth Drug Profiles
Amisulpride: A Tale of Two Receptors
Amisulpride is a substituted benzamide with a unique pharmacological profile. It exhibits high and roughly equal affinity for dopamine D2 and D3 receptors.[4][12] This dual antagonism is believed to be central to its antipsychotic efficacy.[6] Interestingly, at lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release.[4][5][6] This mechanism is thought to contribute to its effectiveness in treating the negative symptoms of schizophrenia and dysthymia.[5][7]
While amisulpride shows negligible affinity for most other receptors, including 5-HT2A, α-adrenergic, histaminergic, and cholinergic receptors, it is a potent antagonist at the 5-HT7 receptor.[5][7][12] This interaction with the 5-HT7 receptor is suggested to be responsible for its antidepressant effects.[7][12]
The high selectivity of amisulpride for D2/D3 and 5-HT7 receptors contributes to its favorable side-effect profile, with a low incidence of extrapyramidal symptoms, sedation, and weight gain compared to some other antipsychotics.[6][7]
Sulpiride: The Enantiomeric Difference
Sulpiride, another prominent substituted benzamide, also demonstrates selectivity for dopamine D2-like receptors.[13][14] It is important to note that sulpiride is a racemic mixture, and its enantiomers possess different pharmacological properties. The (S)-(-)-enantiomer is the more active form, exhibiting significantly higher affinity for D2 and D3 receptors compared to the (R)-(+)-enantiomer.[13][14][19][20] In contrast, the (R+)-isomer of the related compound amisulpride shows a higher affinity for α₂-adrenergic receptors.[21]
Remoxipride: A Focus on D₂ Receptors
Remoxipride is characterized by its selective antagonism of dopamine D2 receptors.[15][22][23][24] It displays a relatively low affinity for other neurotransmitter receptors, which is thought to contribute to its reduced risk of extrapyramidal side effects compared to typical antipsychotics.[22][25] Some of its metabolites, however, have been shown to have a higher affinity for both D2 and D3 receptors.[15]
Metoclopramide: A Prokinetic with Diverse Actions
Metoclopramide is widely used for its prokinetic and antiemetic properties.[26][27] Its mechanism of action involves antagonism of dopamine D2 receptors, both centrally in the chemoreceptor trigger zone and peripherally in the gastrointestinal tract.[8][27][28] Additionally, metoclopramide acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[8][28] The 5-HT4 agonism is believed to be a key contributor to its prokinetic effects by enhancing acetylcholine release in the enteric nervous system.[8]
Cisapride and Zacopride: Targeting the Serotonergic System
Cisapride and zacopride are substituted benzamides that primarily interact with the serotonin system. Cisapride is a potent 5-HT4 receptor agonist, which underlies its gastroprokinetic effects.[10][16][17] It has some affinity for 5-HT3 receptors as well.[10] Due to concerns about cardiovascular side effects, its use has been restricted in many countries.[17][29]
Zacopride is a potent 5-HT3 receptor antagonist.[18] Radioligand binding studies have shown that [³H]zacopride can be a useful tool for identifying and characterizing 5-HT3 recognition sites.[18][30] Interestingly, the R(+)- and S(-)-enantiomers of zacopride exhibit different pharmacological activities, suggesting the possibility of distinct recognition sites.[31][32] Further research has identified an additional high-affinity binding site for (R)-zacopride, distinct from the 5-HT3 receptor.[33]
Methodologies for Assessing Receptor Selectivity
The determination of in vitro receptor selectivity relies on robust and well-validated experimental protocols. The primary method used to generate the data in this guide is the radioligand binding assay .
Radioligand Binding Assay: A Step-by-Step Protocol
This assay directly measures the affinity of a drug for a specific receptor.
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the receptor of interest are isolated. This could involve using recombinant cell lines overexpressing a specific human receptor or tissues known to have a high density of the target receptor (e.g., rat striatum for dopamine receptors).[2][15]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the unlabeled test drug (the substituted benzamide).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved through rapid filtration.[34]
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways and Drug Action
The interaction of substituted benzamides with their target receptors initiates a cascade of intracellular events. The following diagram illustrates a simplified view of the dopamine D₂ receptor signaling pathway and how an antagonist like many substituted benzamides would interfere with it.
Caption: Simplified dopamine D₂ receptor signaling pathway.
Conclusion
The in vitro receptor selectivity of substituted benzamide drugs is a critical determinant of their therapeutic utility and adverse effect profiles. While many share a common affinity for dopamine D2-like receptors, their interactions with other receptor systems, particularly serotonergic receptors, lead to significant differences in their pharmacological actions. A thorough understanding of these receptor binding profiles, as determined through rigorous in vitro assays, is essential for the rational design and development of new and improved therapeutic agents.
References
- Ögren, S. O., et al. (1995). Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. European Journal of Pharmacology, 280(2), 183-193.
-
Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. [Link]
-
Ögren, S. O., et al. (1986). [Selective antidopaminergic properties of remoxiprid, a new potential antipsychotic agent]. L'Encephale, 12 Spec No, 53-59. [Link]
-
Abbas, A. I., et al. (2009). Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo. Psychopharmacology, 205(1), 119-128. [Link]
-
Wikipedia contributors. (2024). Metoclopramide. Wikipedia. [Link]
-
Ögren, S. O., et al. (1990). Biochemical pharmacology of the atypical neuroleptic remoxipride. Acta Psychiatrica Scandinavica Supplementum, 358, 27-30. [Link]
-
Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]
-
Wikipedia contributors. (2024). Amisulpride. Wikipedia. [Link]
-
Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. The Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246. [Link]
-
Hall, H., et al. (1986). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. European Journal of Pharmacology, 124(1-2), 115-125. [Link]
-
Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus (American Psychiatric Publishing), 19(1), 3-13. [Link]
-
Barnes, N. M., et al. (1989). [3H]zacopride: ligand for the identification of 5-HT3 recognition sites. Journal of Pharmacy and Pharmacology, 41(12), 853-855. [Link]
-
Kidd, E. J., et al. (1992). The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system. European Journal of Pharmacology, 211(1), 133-136. [Link]
-
Waeber, C., et al. (1993). Characterisation of the non-5-HT3 high-affinity 'R' binding site for (R)-zacopride in brain and other tissues. Neurochemistry International, 23(5), 485-495. [Link]
-
Costall, B., et al. (1990). The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists. Pharmacology, Biochemistry, and Behavior, 36(2), 315-320. [Link]
-
Newman-Tancredi, A., & Kleven, M. S. (2011). Receptor binding profiles of antipsychotic drugs. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Amisulpride?. Patsnap Synapse. [Link]
-
Tadori, Y., et al. (2011). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Journal of Pharmacological Sciences, 115(4), 455-467. [Link]
-
Barnes, N. M., et al. (1989). [ 3 H]Zacopride: Ligand for the Identification of 5-HT 3 Recognition Sites. Journal of Pharmacy and Pharmacology, 41(12), 853-855. [Link]
-
Academia.edu. (n.d.). (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects. Academia.edu. [Link]
-
Taniyama, K., et al. (1996). [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors]. Nihon Yakurigaku Zasshi, 108(4), 211-217. [Link]
-
ResearchGate. (2025). Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Cisapride Monohydrate?. Patsnap Synapse. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). metoclopramide [Ligand Id: 241] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Agnoli, G. C., et al. (1984). [Sulpiride (stereoisomers, racemic) and dopamine: actions and interactions on renal circulation]. Bollettino della Societa Italiana di Biologia Sperimentale, 60(1), 167-173. [Link]
-
Kim, Y., et al. (2021). Receptor binding profile of 5-HT 4 agonists for GI disorders, at therapeutic concentrations. Journal of Gastroenterology and Hepatology, 36(11), 3051-3060. [Link]
-
Shin, A. (2013). Lessons from Pharmacogenetics and Metoclopramide: Towards the Right Dose of the Right Drug for the Right Patient. Gastroenterology, 145(4), 712-715. [Link]
-
Farrugia, A., & McCallum, R. W. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Current Gastroenterology Reports, 25(8), 225-233. [Link]
-
Fici, G. F., et al. (2002). Effect of the amisulpride isomers on rat catalepsy. European Journal of Pharmacology, 443(1-3), 51-57. [Link]
-
Wikipedia contributors. (2024). Cisapride. Wikipedia. [Link]
-
de Paulis, T., et al. (1986). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain. European Journal of Pharmacology, 127(1-2), 103-111. [Link]
-
Drugs.com. (n.d.). Metoclopramide. Drugs.com. [Link]
-
Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. [Link]
-
Agnoli, G. C., et al. (1984). [Sulpiride (stereoisomers, racemic) and dopamine: actions and interactions on tubular reabsorption]. Bollettino della Societa Italiana di Biologia Sperimentale, 60(1), 175-180. [Link]
-
CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation as Potential Dopamine D1 Receptor Positive Allosteric Modulators. CUNY Academic Works. [Link]
-
Drug Central. (n.d.). remoxipride. Drug Central. [Link]
-
BindingDB. (n.d.). Binding Database. BindingDB. [Link]
Sources
- 1. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Receptor Binding Profiles of Atypical Antipsychotics: Mechanisms of Therapeutic Actions and Adverse Side Effects Mechanisms of Therapeutic Actions and Adverse Side Effects Drug D 2 Antag D 2 PA D 3 5HT 1A 5HT 2A 5HT 2C 5HT Side Effects [academia.edu]
- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metoclopramide - Wikipedia [en.wikipedia.org]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]
- 11. ovid.com [ovid.com]
- 12. Amisulpride - Wikipedia [en.wikipedia.org]
- 13. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 14. (S)-(-)-Sulpiride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 15. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisapride - Wikipedia [en.wikipedia.org]
- 18. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Sulpiride (stereoisomers, racemic) and dopamine: actions and interactions on renal circulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Sulpiride (stereoisomers, racemic) and dopamine: actions and interactions on tubular reabsorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Selective antidopaminergic properties of remoxiprid, a new potential antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. remoxipride [drugcentral.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. labeling.pfizer.com [labeling.pfizer.com]
- 28. Lessons from Pharmacogenetics and Metoclopramide: Towards the Right Dose of the Right Drug for the Right Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Characterisation of the non-5-HT3 high-affinity 'R' binding site for (R)-zacopride in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comprehensive Guide to the Cross-Reactivity Profiling of 3-chloro-N-(pyridin-2-ylmethyl)benzamide
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary mechanism of action. Unforeseen off-target interactions are a leading cause of clinical trial failures and adverse drug reactions. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel small molecule, 3-chloro-N-(pyridin-2-ylmethyl)benzamide. Lacking extensive characterization in the public domain, a rigorous, multi-tiered approach is essential to elucidate its selectivity profile and therapeutic potential.
This document outlines a robust experimental strategy, comparing the compound against a panel of well-characterized kinase inhibitors to contextualize its selectivity. We will detail the causality behind our experimental choices, provide validated protocols, and illustrate how to interpret the resulting data, thereby establishing a self-validating system for its pharmacological assessment.
Introduction to the Candidate Compound and Comparator Panel
1.1 The Compound of Interest: 3-chloro-N-(pyridin-2-ylmethyl)benzamide
3-chloro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide scaffold, a structure common in biologically active molecules. Its pharmacological profile is largely unpublished, necessitating a de novo investigation into its target engagement and selectivity. The presence of a pyridine ring and a flexible linker suggests potential interactions with a variety of protein targets, particularly ATP-binding sites common to kinases.
1.2 Rationale for Comparator Compound Selection
To objectively assess the selectivity of our compound of interest, we will benchmark it against a panel of kinase inhibitors with diverse selectivity profiles. This approach provides a critical context for interpreting any observed off-target effects.
| Comparator Compound | Primary Target(s) | Known Selectivity Profile | Rationale for Inclusion |
| Dasatinib | BCR-ABL, SRC family | Promiscuous/Multi-targeted: Inhibits a wide range of kinases. | Represents a baseline for a compound with known, broad cross-reactivity. |
| Erlotinib | EGFR | Selective: High affinity for EGFR with limited, but known, off-targets. | Provides a benchmark for a compound with a more defined selectivity profile. |
| Staurosporine | Broad Kinase Inhibitor | Non-selective: Potent inhibitor of a vast number of kinases. | Serves as a positive control for kinase inhibition assays and the upper limit of promiscuity. |
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with a broad screen and progressively focusing on more physiologically relevant assays for hits of interest.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: Large-Scale Kinase Panel Screening
3.1. Principle and Rationale
The initial step involves screening 3-chloro-N-(pyridin-2-ylmethyl)benzamide against a large, commercially available panel of kinases (e.g., the KINOMEscan™ panel from Eurofins DiscoverX, which covers over 450 kinases). This is a competitive binding assay that is independent of enzyme activity. It quantifies the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site. This method is highly sensitive and provides a broad, unbiased view of the compound's "kinome-wide" selectivity. The dissociation constant (Kd) is determined for high-affinity interactions, providing a quantitative measure of binding affinity.
3.2. Detailed Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 100 mM stock solution of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in 100% DMSO. From this, prepare a 1 mM intermediate stock in the appropriate assay buffer.
-
Assay Execution (as performed by service provider):
-
Kinases are tagged with a DNA-tag and tethered to a solid support.
-
The test compound is incubated at a screening concentration (typically 1 µM) with the kinase-tagged beads and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis:
-
Results are first reported as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding.
-
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
-
A %Ctrl value of <10% is generally considered a significant interaction.
-
For significant hits, a Kd is determined by running a dose-response curve of the compound.
-
3.3. Hypothetical Data Presentation
The results for 3-chloro-N-(pyridin-2-ylmethyl)benzamide would be compared to the comparator compounds.
| Kinase Target | 3-chloro-N-(pyridin-2-ylmethyl)benzamide (Kd, nM) | Dasatinib (Kd, nM) | Erlotinib (Kd, nM) | Staurosporine (Kd, nM) |
| Hypothetical Primary Target | 15 | >10,000 | >10,000 | 2 |
| ABL1 | >10,000 | 0.5 | >10,000 | 6 |
| EGFR | >10,000 | 30 | 1.2 | 3 |
| Hypothetical Off-Target 1 (e.g., MAPK14) | 85 | 250 | >10,000 | 15 |
| Hypothetical Off-Target 2 (e.g., FLT3) | 250 | 5 | 5,000 | 1 |
| ...additional kinases | ... | ... | ... | ... |
This is example data and does not reflect actual experimental results.
Tier 2: Cellular Target Engagement
4.1. Principle and Rationale
A high-affinity interaction in a biochemical assay does not guarantee that the compound will engage the target in the complex environment of a living cell. Cellular permeability, efflux pumps, and competition with high intracellular ATP concentrations can all prevent target engagement. The NanoBRET™ Target Engagement (Promega) assay is a robust method to quantify compound binding to a specific protein target in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
4.2. Detailed Experimental Protocol: NanoBRET™ Assay for MAPK14
This protocol assumes MAPK14 was identified as a significant off-target in Tier 1.
-
Cell Line Preparation: Transfect HEK293 cells with a plasmid expressing MAPK14 fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well, white-bottom assay plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 3-chloro-N-(pyridin-2-ylmethyl)benzamide in Opti-MEM™ I Reduced Serum Medium.
-
Assay Execution:
-
Add the NanoBRET™ Tracer (specific for MAPK14) to the cells.
-
Add the serially diluted test compound to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoLuc® substrate and read the plate on a luminometer capable of measuring filtered luminescence (450 nm for NanoLuc® donor, >600 nm for tracer acceptor).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.
-
4.3. Hypothetical Data Presentation
| Compound | Cellular Target | NanoBRET™ IC50 (nM) |
| 3-chloro-N-(pyridin-2-ylmethyl)benzamide | Hypothetical Primary Target | 50 |
| 3-chloro-N-(pyridin-2-ylmethyl)benzamide | MAPK14 (Off-Target) | 350 |
| Dasatinib | MAPK14 (Off-Target) | 800 |
This is example data and does not reflect actual experimental results. An IC50 value within a 10-fold range of the primary target's IC50 would warrant further functional investigation.
Tier 3: Functional Impact Assessment
5.1. Principle and Rationale
Confirming that a compound binds to an off-target in cells is critical, but understanding the functional consequence of that binding is paramount. Does the binding inhibit the kinase's activity? Does it lead to a downstream cellular phenotype? Functional assays, such as measuring the phosphorylation of a known substrate, provide this crucial information. For the hypothetical off-target MAPK14 (p38α), a key substrate is MAPKAPK2 (MK2).
5.2. Detailed Experimental Protocol: p-MK2 Western Blot
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or U937) and treat with various concentrations of 3-chloro-N-(pyridin-2-ylmethyl)benzamide for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway with a known activator, such as anisomycin (25 ng/mL) or UV radiation, for 30 minutes.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated MK2 (p-MK2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total MK2 and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-MK2 signal to the total MK2 signal.
-
Plot the normalized p-MK2 signal against compound concentration to determine the EC50 for functional inhibition.
-
Conclusion and Interpretation
This structured, three-tiered approach provides a comprehensive strategy for profiling the cross-reactivity of 3-chloro-N-(pyridin-2-ylmethyl)benzamide.
-
Tier 1 provides a broad, unbiased map of the compound's interaction landscape across the human kinome.
-
Tier 2 validates the most significant off-target interactions in a more physiologically relevant cellular context.
-
Tier 3 determines the functional consequences of these off-target engagements.
By comparing the biochemical affinity (Kd), cellular engagement (IC50), and functional activity (EC50) for both the intended target and any identified off-targets, a "selectivity window" can be established. A large window between the potency at the primary target and any off-targets suggests a more favorable safety and therapeutic profile. The data generated through this guide will enable a data-driven assessment of 3-chloro-N-(pyridin-2-ylmethyl)benzamide's potential as a selective therapeutic agent and guide its future development.
References
-
KINOMEscan Technology: Fabian, M.A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
NanoBRET™ Target Engagement Technology: Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature Communications, 9(1), 1-13. [Link]
-
Importance of Selectivity Profiling: Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Western Blotting Protocols: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
Safety Operating Guide
3-chloro-N-(pyridin-2-ylmethyl)benzamide proper disposal procedures
Executive Summary: Immediate Action Plan
For the disposal of 3-chloro-N-(pyridin-2-ylmethyl)benzamide , the critical operational directive is segregation into the Halogenated Organic Waste stream .
Due to the presence of the chlorine substituent on the benzene ring and the nitrogen-containing pyridine heterocycle, this compound must never be disposed of via sanitary sewer systems or mixed with non-halogenated solvents (e.g., pure acetone or ethanol waste). Improper disposal risks the formation of dioxins during incineration and violates EPA RCRA standards regarding halogenated organic compounds.
Chemical Profile & Hazard Identification
To understand the why behind the disposal protocol, we must analyze the molecule's functional groups. This is not just administrative compliance; it is chemical stewardship.
-
Chemical Structure Analysis:
-
Core: Benzamide (Amide linkage).
-
Substituent A: 3-Chloro group (Halogen).
-
Substituent B: Pyridin-2-ylmethyl group (Heterocycle).
-
-
Disposal Implications:
-
The Chlorine Atom: This is the deciding factor. Waste management facilities use different incineration protocols for halogens to scrub acidic byproducts (HCl) and prevent environmental release.
-
The Pyridine Ring: Pyridine derivatives often exhibit aquatic toxicity and distinct odor profiles. This reinforces the ban on drain disposal.
-
Physical State: Typically a solid powder in research settings.
-
Operational Protocol: Step-by-Step Disposal
This protocol is designed as a self-validating workflow. If you cannot answer "Yes" to a step, do not proceed to the next.
Phase A: Preparation & Containment
-
State Assessment: Determine if the compound is a dry solid or dissolved in solution.
-
If Solid: Dispose of the solid directly into a wide-mouth container dedicated to Solid Hazardous Waste .
-
If in Solution: Determine the solvent.[1][2][3] If the solvent is halogenated (e.g., DCM, Chloroform) OR Non-halogenated (e.g., DMSO, Methanol), the presence of the solute (3-chloro-N-(pyridin-2-ylmethyl)benzamide) renders the entire mixtureHalogenated Waste .
-
-
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the solution is acidic, though this amide is generally stable.
-
Closure: Screw-top cap with a chemical-resistant liner (PTFE/Teflon). Do not use parafilm or foil as a primary seal.
-
-
Labeling (The Chain of Custody):
Phase B: Waste Stream Segregation
| Parameter | Correct Stream | Reason for Segregation |
| Waste Type | Halogenated Organic | Prevents formation of dioxins/furans during incineration; protects scrubber systems. |
| Compatibility | Neutral Organics | Keep away from strong oxidizers (e.g., Nitric Acid) to prevent uncontrolled oxidation of the pyridine ring. |
| Physical State | Solid vs. Liquid | Solids are often incinerated via rotary kiln; liquids via injection. Segregate to streamline facility processing. |
Workflow Visualization
The following decision tree illustrates the logic flow for disposing of this specific compound.
Caption: Logic flow for determining the correct waste stream based on physical state and solvent composition.
Scientific Integrity: The Self-Validating System
How do you verify your disposal method is working? Use these checkpoints:
-
The Flame Test (Concept Only): Halogenated compounds typically burn with a green-edged flame (Beilstein test) and are difficult to sustain combustion compared to pure hydrocarbons. This is why waste facilities charge more for them—they require fuel blending. If you mislabel this as "Non-Halogenated," you disrupt the BTU balance of the incinerator.
-
Density Check: If dissolved in halogenated solvents (like DCM), the waste will be heavier than water (Density > 1.0 g/mL). If dissolved in methanol, it is lighter. However, the label must always read Halogenated because of the solute.
-
The "No-Precipitate" Rule: Ensure the waste container does not contain incompatible chemicals that cause precipitation. 3-chloro-N-(pyridin-2-ylmethyl)benzamide is an amide; avoid mixing with high concentrations of strong acids (HCl, H2SO4) in the waste container, as this could induce hydrolysis or salt formation (pyridinium salts), potentially altering solubility and causing sludge formation.
Regulatory & Compliance Context
-
EPA RCRA Status: While this specific research chemical may not have a unique "U" or "P" list code, it falls under the broad category of Halogenated Organic Compounds .
-
Spill Contingency:
-
Solid Spill: Dampen a paper towel with water (to prevent dust), wipe up, and place the towel in the solid hazardous waste bin.
-
Liquid Spill: Absorb with vermiculite or a clay-based absorbent. Do not use paper towels alone for large volumes of halogenated solvents as they can degrade or release vapors.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Coding.
-
PubChem. (n.d.). Compound Summary: Benzamide, 3-chloro-N-(2-pyridinylmethyl)-. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. actylislab.com [actylislab.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Topic:
Definitive Guide to Handling 3-chloro-N-(pyridin-2-ylmethyl)benzamide
Executive Summary & Compound Identity
3-chloro-N-(pyridin-2-ylmethyl)benzamide is a research-grade organic amide, typically utilized as a scaffold in medicinal chemistry for kinase inhibition or receptor binding studies. As a specific library compound, it often lacks a dedicated, commercially indexed Safety Data Sheet (SDS).
Therefore, safety protocols must be derived via "Read-Across" methodology , assuming the combined hazards of its parent pharmacophores: 3-chlorobenzamide (irritant/toxic) and 2-picolylamine (corrosive/irritant).
Critical Safety Directive: Treat this compound as a Potentially Hazardous Substance (Irritant, Harmful if Swallowed) until specific toxicological data proves otherwise.
Chemical Profile
| Property | Detail |
| Chemical Name | 3-chloro-N-(pyridin-2-ylmethyl)benzamide |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | ~246.69 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | DMSO, Methanol, Dichloromethane (Low water solubility) |
| Core Hazards (Inferred) | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Respiratory Protection
-
Primary Control: All open handling (weighing, solubilization) must be performed inside a certified chemical fume hood .
-
Secondary Control (If hood unavailable): A NIOSH-certified N95 or P100 particulate respirator is required to prevent inhalation of fine dusts.
B. Dermal Protection (Gloves)
Amides and pyridine derivatives can permeate standard latex. Nitrile is the required standard.
| Glove Material | Thickness (mil) | Breakthrough Time | Recommendation |
| Disposable Nitrile | 4-6 mil | > 60 mins | Standard Use. Change immediately upon splash. |
| Latex | Any | < 10 mins | DO NOT USE. Poor resistance to organic amides. |
| Laminated Film (Silver Shield) | 2.7 mil | > 480 mins | Emergency Only. Use for spill cleanup. |
C. Ocular & Body Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient if fine powder is being manipulated.
-
Body: Lab coat (buttoned to neck) + long pants + closed-toe shoes.
Operational Workflow: Safe Handling Protocol
This workflow ensures containment from the moment the vial is opened.
Step-by-Step Protocol
-
Preparation :
-
Verify fume hood airflow (face velocity 80–100 fpm).
-
Clear the sash area. Place a disposable absorbent mat (pig mat) on the work surface.
-
Solvent Prep : Pre-measure your solvent (e.g., DMSO) before opening the compound vial to minimize open-vial time.
-
-
Weighing (The Critical Step) :
-
Static electricity can cause this powder to "jump" or disperse.
-
Use an anti-static gun on the vial and spatula if available.
-
If using a balance outside the hood, use a tarred closure system :
-
Tare the closed vial.
-
Remove vial to hood, add compound to receiving vessel.
-
Return closed vial to balance to measure difference.
-
-
-
Solubilization :
-
Add solvent slowly down the side of the vial/tube to prevent "puffing" of powder.
-
Vortex with the cap tightly sealed .
-
-
Decontamination :
-
Wipe down the exterior of the stock vial with a Kimwipe dampened with ethanol before returning to storage.
-
Dispose of the Kimwipe as solid hazardous waste.
-
Visual Workflow: Safe Solubilization Process
Figure 1: Standard Operating Procedure for solubilizing 3-chloro-N-(pyridin-2-ylmethyl)benzamide.[1]
Emergency Response & Spills
In the event of a spill, immediate action is required to prevent area contamination.
-
Minor Spill (< 500 mg):
-
Major Spill (> 500 mg or outside hood):
-
First Aid:
Disposal & Storage
-
Waste Stream : This compound contains chlorine and a pyridine ring . It must be disposed of as Halogenated Organic Waste .
-
Do not pour down the drain.
-
Do not mix with oxidizers (e.g., nitric acid, peroxides).
-
-
Storage :
-
Keep container tightly closed.[2]
-
Store at -20°C (standard for organic libraries) or 4°C if used frequently.
-
Protect from moisture (Store with desiccant).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82547069, 2-amino-3-chloro-N-(pyridin-2-ylmethyl)benzamide (Analog). Retrieved from [Link]
-
PubChem (2023). Compound Summary for 3-chloro-N-(pyridin-3-yl)benzamide (Isomeric Analog). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
